molecular formula C20H20Cl2N4O3 B4061006 N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline

N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4061006
M. Wt: 435.3 g/mol
InChI Key: NEAJVIJPFMTBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline (ADPA) is a chemical compound that has been extensively studied for its potential use in scientific research. ADPA is a member of the piperazine family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have a high affinity for DNA, which may explain its ability to inhibit DNA synthesis. Additionally, N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects
N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has also been shown to have antitumor properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been shown to have anti-inflammatory properties, which may contribute to its potential use as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline is its broad range of biological activities. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a potentially useful compound for scientific research. However, one limitation of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline is its potential toxicity. Studies have shown that N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline can be toxic to both normal and cancer cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline. One potential area of research is the development of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline analogs with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline and its potential use as a therapeutic agent for various diseases. Finally, studies are needed to investigate the potential use of N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline in combination with other therapeutic agents to enhance its efficacy.

Scientific Research Applications

N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. N-allyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4O3/c1-2-7-23-18-13-15(4-6-19(18)26(28)29)24-8-10-25(11-9-24)20(27)14-3-5-16(21)17(22)12-14/h2-6,12-13,23H,1,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAJVIJPFMTBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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